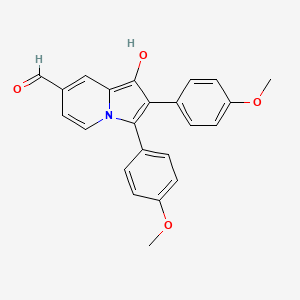
7-(Hydroxymethylidene)-2,3-bis(4-methoxyphenyl)indolizin-1(7H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Hydroxymethylidene)-2,3-bis(4-methoxyphenyl)indolizin-1(7H)-one is a complex organic compound that belongs to the indolizine family This compound is characterized by its unique structure, which includes a hydroxymethylidene group and two methoxyphenyl groups attached to an indolizine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Hydroxymethylidene)-2,3-bis(4-methoxyphenyl)indolizin-1(7H)-one typically involves multi-step organic reactions. One common method involves the cycloaddition reaction of isocyanides with aldehydes and 2-pyridylacetonitrile. The reaction is promoted by ionic liquids such as [bmim]Cl under solvent-free conditions. The reaction mixture is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC). The crude product is then extracted with ether, washed with brine solution, dried over sodium sulfate, and recrystallized from ethanol to obtain the pure compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration can further improve the scalability of the production.
Chemical Reactions Analysis
Types of Reactions
7-(Hydroxymethylidene)-2,3-bis(4-methoxyphenyl)indolizin-1(7H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethylidene group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethylidene group can yield aldehydes or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
7-(Hydroxymethylidene)-2,3-bis(4-methoxyphenyl)indolizin-1(7H)-one has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 7-(Hydroxymethylidene)-2,3-bis(4-methoxyphenyl)indolizin-1(7H)-one involves its interaction with specific molecular targets. The hydroxymethylidene group can form hydrogen bonds with biological molecules, while the methoxyphenyl groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,3-Bis(4-methoxyphenyl)indolizin-1-one: Lacks the hydroxymethylidene group, resulting in different chemical properties and reactivity.
7-(Hydroxymethylidene)-2,3-diphenylindolizin-1(7H)-one: Similar structure but with phenyl groups instead of methoxyphenyl groups, leading to different interactions and applications.
Uniqueness
7-(Hydroxymethylidene)-2,3-bis(4-methoxyphenyl)indolizin-1(7H)-one is unique due to the presence of both hydroxymethylidene and methoxyphenyl groups. This combination imparts specific chemical properties, such as increased reactivity and the ability to form diverse interactions with biological molecules, making it valuable in various scientific research applications.
Properties
CAS No. |
85482-30-0 |
|---|---|
Molecular Formula |
C23H19NO4 |
Molecular Weight |
373.4 g/mol |
IUPAC Name |
1-hydroxy-2,3-bis(4-methoxyphenyl)indolizine-7-carbaldehyde |
InChI |
InChI=1S/C23H19NO4/c1-27-18-7-3-16(4-8-18)21-22(17-5-9-19(28-2)10-6-17)24-12-11-15(14-25)13-20(24)23(21)26/h3-14,26H,1-2H3 |
InChI Key |
UNAFXEYXNXVISI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(N3C=CC(=CC3=C2O)C=O)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



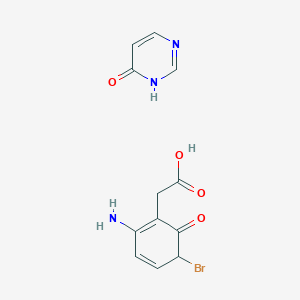
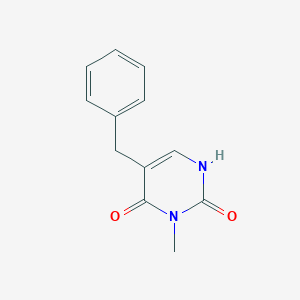
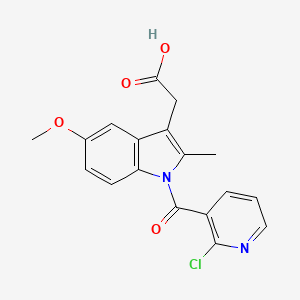
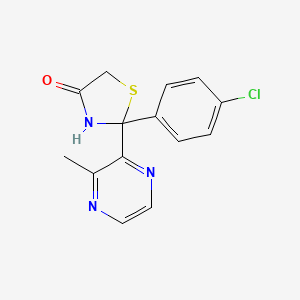
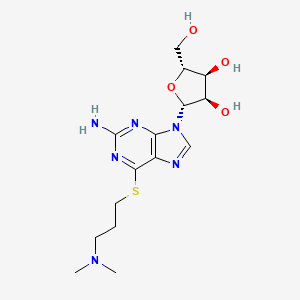

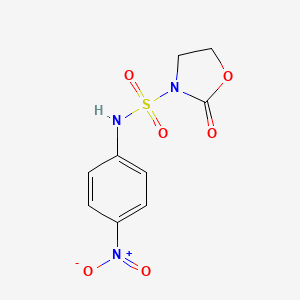

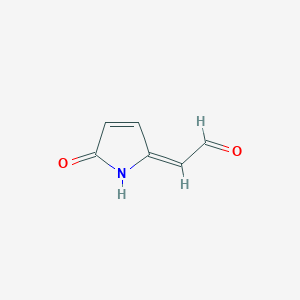
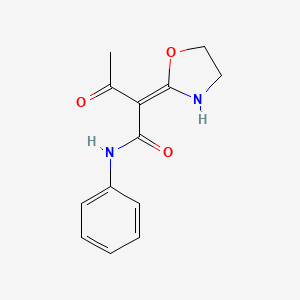

![2-(Furan-2-yl)-5,6-dihydrofuro[2,3-d]pyrimidin-4-amine](/img/structure/B12918814.png)
![Furo[3,4-f][1,2]benzoxazole](/img/structure/B12918822.png)
